molecular formula C8H9BrN2O B1270045 3-Bromo-4-methylbenzohydrazide CAS No. 515143-79-0

3-Bromo-4-methylbenzohydrazide

Cat. No.: B1270045
CAS No.: 515143-79-0
M. Wt: 229.07 g/mol
InChI Key: SVZACRLLIPEQOC-UHFFFAOYSA-N
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Description

Significance of Hydrazide Chemistry in Organic Synthesis and Medicinal Science

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond flanked by a carbonyl group. wikipedia.orgmdpi.com This functional group (R-CO-NH-NH2) is a derivative of hydrazine (B178648). mdpi.com Unlike the basic nature of hydrazine, hydrazides are generally not basic due to the electron-withdrawing effect of the adjacent acyl group. wikipedia.org

In the realm of organic synthesis, hydrazides are highly valued as versatile intermediates. mdpi.com They are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. mdpi.com These heterocyclic compounds are of great interest in materials science and medicinal chemistry. Hydrazides can be converted into hydrazones through reactions with aldehydes or ketones, which are then used to construct five, six, or seven-membered heterocyclic rings. mdpi.comderpharmachemica.com The reactivity of the hydrazide functional group allows it to participate in various chemical transformations, making it a crucial building block for complex molecular architectures. organic-chemistry.org

The importance of hydrazides extends significantly into medicinal science. The benzohydrazide (B10538) scaffold, in particular, is considered a "privileged" structure or a potential pharmacophore in drug discovery. biointerfaceresearch.comresearchgate.net This means that this core structure is capable of binding to a variety of biological targets, leading to a broad range of biological activities. biointerfaceresearch.comnih.gov Consequently, benzohydrazide derivatives have been extensively investigated and have shown a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. derpharmachemica.combiointerfaceresearch.comresearchgate.netontosight.ai Their ability to chelate metal ions and their role in the development of enzyme inhibitors further underscore their therapeutic potential. biointerfaceresearch.comnih.gov

Overview of 3-Bromo-4-methylbenzohydrazide within the Benzohydrazide Class

Within the large family of benzohydrazides, this compound is a specific derivative that has attracted attention in chemical research. Its structure consists of a benzene (B151609) ring substituted with a bromo group at position 3, a methyl group at position 4, and a hydrazide functional group. This particular arrangement of substituents influences its chemical properties and biological activity.

This compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications. Researchers have utilized this compound as a starting material for developing novel compounds, including those with potential as anticancer agents. researchgate.net Its structure allows for further modification, enabling the synthesis of a library of related derivatives for structure-activity relationship studies. The presence of the bromine atom and the methyl group on the benzene ring are key features that can modulate the biological efficacy and physical properties of the resulting molecules. ontosight.ai For instance, derivatives of this compound have been identified as potential inhibitors of the mTOR pathway, a critical regulator of cell growth and proliferation, which is often dysregulated in cancer. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZACRLLIPEQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362562
Record name 3-bromo-4-methylbenzohydrazide
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515143-79-0
Record name 3-bromo-4-methylbenzohydrazide
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Record name 3-bromo-4-methylbenzohydrazide
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Synthetic Methodologies for 3 Bromo 4 Methylbenzohydrazide

Direct Synthesis Strategies

The most common and direct route to 3-bromo-4-methylbenzohydrazide involves the conversion of 3-bromo-4-methylbenzoic acid. This process is a cornerstone of its production, focusing on the efficient formation of the hydrazide functional group.

Precursor Selection and Conversion to the Hydrazide Core

The primary precursor for this direct synthesis is 3-bromo-4-methylbenzoic acid. thermofisher.com This compound can be converted to the target hydrazide through a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303). An alternative pathway involves first converting the benzoic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride. This intermediate then readily reacts with hydrazine hydrate to form this compound. Another approach is the formation of a methyl ester, methyl 3-bromo-4-methylbenzoate, from the benzoic acid, which is then reacted with hydrazine hydrate to yield the final product.

Optimization of Reaction Conditions and Yield

The efficiency of the hydrazide formation is highly dependent on the reaction conditions. When reacting 3-bromo-4-methylbenzoic acid directly with hydrazine hydrate, the reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at reflux temperatures ranging from 60–80°C for a duration of 3–6 hours. To ensure the complete conversion of the starting material, an excess of hydrazine hydrate (1.5–2.0 equivalents) is often used. This method has been reported to produce yields in the range of 78–85%.

For the acyl chloride route, the initial formation of the acyl chloride is typically conducted at a controlled temperature of 0–5°C. Subsequent reaction with hydrazine hydrate, often in a 1:1.2 molar ratio of the acid to hydrazine, is critical for optimizing the yield and purity of the final product. The choice of solvent, such as ethanol or THF, can also influence the efficiency of crystallization.

Table 1: Reaction Parameters for the Direct Synthesis of this compound

Parameter Direct Hydrazinolysis of Benzoic Acid Acyl Chloride Intermediate Method
Precursor 3-Bromo-4-methylbenzoic acid 3-Bromo-4-methylbenzoic acid
Reagents Hydrazine hydrate Thionyl chloride, Hydrazine hydrate
Solvent Methanol or Ethanol Ethanol or THF
Temperature 60–80°C (reflux) 0–5°C (acyl chloride formation)
Time 3–6 hours Not specified
Yield 78–85% Not specified
Purification Recrystallization (methanol/water) Not specified

Indirect Synthesis and Functionalization Approaches

Indirect methods provide alternative pathways to this compound, often starting from more readily available materials or involving the strategic introduction of the bromine atom at a later stage in the synthetic sequence.

Derivatization from Related Halogenated Benzoic Acid Analogues

The synthesis can be adapted from other halogenated benzoic acid analogues. For instance, studies on the synthesis of related acylhydrazones have utilized various substituted benzoic acids, which are first converted to their corresponding hydrazides. nih.gov This suggests that other halogenated or functionalized 4-methylbenzoic acids could serve as precursors, with the bromine atom being introduced or modified as a separate step. This approach allows for the exploration of a wider range of structural analogues.

Strategic Introduction of the Bromine Moiety

An important indirect strategy involves the bromination of a precursor that does not initially contain the bromine atom. A common two-step approach begins with the bromination of 4-methylbenzoic acid to produce 3-bromo-4-methylbenzoic acid. This intermediate is then converted to the desired hydrazide using the direct methods described previously.

The bromination of 4-methylbenzoic acid can be achieved through different methods:

Radical Bromination: Using N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light can selectively brominate the ring. This reaction is typically performed at reflux temperatures (70–100°C) and can yield 65–72% of the brominated acid.

Direct Bromination: Elemental bromine (Br₂) in the presence of 48% hydrobromic acid (HBr) and sodium nitrite (B80452) (NaNO₂) as a catalyst allows for bromination at lower temperatures (-5°C to 20°C). This method is cost-effective but requires careful temperature control to prevent over-bromination.

Table 2: Methods for the Bromination of 4-Methylbenzoic Acid

Bromination Method Brominating Agent Initiator/Catalyst Solvent Temperature Yield
Radical Bromination N-Bromosuccinimide (NBS) AIBN or UV light CCl₄ or Chlorobenzene 70–100°C (reflux) 65–72%
Direct Bromination Elemental Bromine (Br₂) NaNO₂ 48% HBr -5°C to 20°C Not specified

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Methylbenzohydrazide

Hydrazone Formation: Condensation Reactions and Schiff Base Synthesis

The most prominent reaction pathway for 3-bromo-4-methylbenzohydrazide involves the hydrazide moiety, specifically the terminal primary amine (-NH2) group. This group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form N-acylhydrazones, which are a class of Schiff bases. rjptonline.orgderpharmachemica.com This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and involves the nucleophilic attack of the hydrazide's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. msu.edunih.gov

The resulting hydrazone derivatives often exhibit interesting biological properties. For instance, a lead compound identified as 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, synthesized from this compound and 4-hydroxybenzaldehyde, has been investigated for its potential as an mTOR inhibitor for cancer therapy. japsonline.com The general structure of these Schiff bases allows for significant molecular diversity, as a wide array of aldehydes and ketones can be used, leading to products with varied electronic and steric properties. rjptonline.org Studies on analogous benzohydrazides show that condensation with substituted salicylaldehydes, for example, yields Schiff bases that can act as ligands for metal complexes. vulcanchem.com

The table below illustrates potential hydrazone derivatives synthesized from this compound and various carbonyl compounds.

Carbonyl ReactantResulting Hydrazone Derivative
4-Hydroxybenzaldehyde3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide
SalicylaldehydeN'-(2-Hydroxybenzylidene)-3-bromo-4-methylbenzohydrazide
Acetone3-Bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide
BenzaldehydeN'-Benzylidene-3-bromo-4-methylbenzohydrazide

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring of this compound serves as a handle for nucleophilic substitution reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures. While direct nucleophilic aromatic substitution (SNAr) typically requires strong activation by electron-withdrawing groups, the bromine atom is highly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are particularly effective for aryl bromides. rjptonline.org Using the precursor 3-bromo-4-methylbenzoic acid as an analogue, it is evident that the bromine atom can be readily coupled with various partners. mdpi.com For example, a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would replace the bromine atom with a new aryl group, forming a biaryl structure. rjptonline.orgontosight.ai Similarly, Buchwald-Hartwig amination could be used to substitute the bromine with an amine.

These coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromine atom in this compound allows for its use as a building block in the synthesis of diverse molecular scaffolds. mdpi.comnih.gov

The table below outlines potential products from palladium-catalyzed cross-coupling reactions involving this compound.

Coupling ReactionCoupling PartnerPotential Product
Suzuki CouplingPhenylboronic acid4-Methyl-3-phenylbenzohydrazide
Heck CouplingStyrene4-Methyl-3-vinylbenzohydrazide
Buchwald-Hartwig AminationAniline3-Anilino-4-methylbenzohydrazide
Sonogashira CouplingPhenylacetylene4-Methyl-3-(phenylethynyl)benzohydrazide

Oxidation and Reduction Pathways of the Benzohydrazide (B10538) System

The this compound molecule can undergo both oxidation and reduction reactions at different sites.

Oxidation: The hydrazide moiety can be oxidized. Studies on benzhydrazide (BH) show that it can be cleanly oxidized to the corresponding carboxylic acid (benzoic acid) using oxidizing agents. nih.gov By analogy, the oxidation of this compound would yield 3-bromo-4-methylbenzoic acid. The reaction proceeds through intermediates and is sensitive to pH. nih.gov Additionally, the methyl group on the benzene (B151609) ring is susceptible to oxidation to a carboxylic acid group under strong oxidizing conditions, a common reaction for alkylbenzenes. mdpi.com

Reduction: The benzohydrazide system can be reduced to the corresponding amine derivatives. msu.edu The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group (-CH₂-), or the entire hydrazide function can be cleaved to yield an amine. More commonly, the amide portion is reduced. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide C=O group. The primary product upon complete reduction of the hydrazide moiety would likely be a benzylamine (B48309) derivative.

Reaction TypeReagent (Example)Potential Product
Oxidation of HydrazideHexachloroiridate(IV) nih.gov3-Bromo-4-methylbenzoic acid
Oxidation of Methyl GroupPotassium Permanganate3-Bromo-4-carboxybenzohydrazide
Reduction of HydrazideLithium Aluminum Hydride(3-Bromo-4-methylphenyl)methanamine

Acylation Reactions and Amide Formation

Beyond condensation, the nucleophilic nitrogen atoms of the hydrazide group are reactive towards acylating agents. The terminal -NH₂ group of this compound can react with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) to form N,N'-diacylhydrazine derivatives. This reaction essentially forms a new amide bond.

For example, reacting this compound with a substituted benzenesulfonyl chloride in the presence of a base like pyridine (B92270) would yield a hydrazide-sulfonamide hybrid, a structure that has been explored in medicinal chemistry. This demonstrates the versatility of the hydrazide group in forming stable amide and sulfonamide linkages. These acylation reactions are crucial for building more complex molecules and for peptide modifications.

The table below shows examples of acylation products.

Acylating AgentProduct TypePotential Product Name
Acetyl ChlorideN,N'-DiacylhydrazineN'-Acetyl-3-bromo-4-methylbenzohydrazide
Benzoic AnhydrideN,N'-DiacylhydrazineN'-Benzoyl-3-bromo-4-methylbenzohydrazide
Benzenesulfonyl ChlorideHydrazide-sulfonamideN'-(Phenylsulfonyl)-3-bromo-4-methylbenzohydrazide
Phenylacetic acid + Coupling AgentN,N'-Diacylhydrazine3-Bromo-4-methyl-N'-(2-phenylacetyl)benzohydrazide

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Methylbenzohydrazide and Its Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

In the ¹H NMR spectrum of 3-bromo-4-methylbenzohydrazide, specific signals corresponding to the different types of protons are observed. The aromatic protons typically appear in the downfield region, generally between δ 7.2 and 8.1 ppm. The chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring. The methyl protons (CH₃) give rise to a singlet peak at approximately δ 2.34 ppm. The protons of the hydrazide moiety (NH and NH₂) are also characteristic, with the NH proton appearing as a singlet around δ 11.61 ppm and the NH₂ protons also identifiable. ijcce.ac.ir For derivatives, such as hydrazones formed from this compound, the disappearance of the NH₂ signal and the appearance of a new signal for the azomethine proton (CH=N) confirm the reaction. ijcce.ac.irresearchgate.net For instance, in a hydrazone derivative, the azomethine proton may appear as a singlet at δ 8.35 ppm. ijcce.ac.ir

Interactive Data Table: ¹H NMR Spectral Data

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (Ar-H)7.2 - 8.1Multiplet (m)Exact shifts depend on substitution.
Methyl (CH₃)~2.34Singlet (s)
Amide (CONH)~11.61Singlet (s)Often broad due to exchange.
Hydrazine (B178648) (NH₂)VariableSinglet (s)Disappears upon derivative formation.
Azomethine (CH=N)~8.35Singlet (s)Present in hydrazone derivatives. ijcce.ac.ir

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound and its derivatives, the carbonyl carbon (C=O) of the hydrazide group is a key indicator, typically resonating in the range of δ 162-173 ppm. ijcce.ac.irrsc.org The carbon of the methyl group (CH₃) appears at a much higher field, around δ 20-22 ppm. ijcce.ac.ir The aromatic carbons exhibit signals in the δ 110-145 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. ijcce.ac.irchemicalbook.com The number of distinct peaks in the aromatic region confirms the substitution pattern. crunchchemistry.co.ukudel.edu

Interactive Data Table: ¹³C NMR Spectral Data

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)162 - 173Key functional group identifier. ijcce.ac.ir
Aromatic (Ar-C)110 - 145Multiple peaks depending on substitution. ijcce.ac.ir
Methyl (CH₃)20 - 22Appears in the upfield region. ijcce.ac.ir
Azomethine (C=N)~146Present in hydrazone derivatives. ijcce.ac.ir

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to differentiate between isomers and to confirm the spatial proximity of atoms. While specific NOE studies on this compound are not extensively documented in the provided context, this technique is invaluable for establishing the stereochemistry of derivatives, for instance, determining the E or Z configuration around a C=N double bond in hydrazones. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives by detecting their characteristic vibrational frequencies. Key absorptions include the N-H stretching vibrations of the hydrazide group, which typically appear in the range of 3200-3300 cm⁻¹. The carbonyl (C=O) group shows a strong absorption band around 1640-1660 cm⁻¹. ijcce.ac.ir Aromatic C-H stretching is observed around 3030-3070 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1500-1600 cm⁻¹ region. ijcce.ac.ir Upon formation of derivatives like hydrazones, the C=N stretching vibration appears around 1600-1620 cm⁻¹. ijcce.ac.irsphinxsai.com

Interactive Data Table: FTIR Spectral Data

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretching3200 - 3300
C=O (Amide I)Stretching1640 - 1660 ijcce.ac.ir
C=N (Azomethine)Stretching1600 - 1620 ijcce.ac.irsphinxsai.com
C-H (Aromatic)Stretching3030 - 3070 ijcce.ac.ir
C=C (Aromatic)Stretching1500 - 1600 ijcce.ac.ir
N-H (Amide II)Bending~1630 spcmc.ac.in

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure. The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₈H₉BrN₂O), which is approximately 228 and 230 g/mol , reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). uni.luavantorsciences.com In positive ion mode ESI-MS, the [M+H]⁺ peak is observed at m/z 229. The fragmentation pattern often involves the cleavage of the N-N bond and the loss of the hydrazide moiety. raco.cat

Interactive Data Table: Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Notes
[M]⁺~228/230Isotopic pattern for Bromine is characteristic. uni.lulibretexts.org
[M+H]⁺~229/231Protonated molecule in ESI-MS.
[M+Na]⁺~251/253Sodium adduct. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. uobabylon.edu.iq Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of the benzene ring. lkouniv.ac.inlibretexts.org The presence of the carbonyl group and the hydrazide moiety can lead to n → π* transitions. lkouniv.ac.in For derivatives such as Schiff bases, the conjugation system is often extended, which can cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to the parent hydrazide. sphinxsai.combohrium.com The UV-Vis spectrum of a Schiff base derivative might show strong absorption bands around 245 nm (π → π) and 327 nm (n → π). sphinxsai.com

Interactive Data Table: UV-Vis Spectral Data

Compound Type Transition Typical λ_max (nm) Notes
Aromatic Hydrazideπ → π~245Associated with the aromatic system. sphinxsai.com
Aromatic Hydraziden → π~327Involving non-bonding electrons of N and O. sphinxsai.com
Hydrazone Derivativeπ → π* & n → π*ShiftedExtended conjugation leads to changes in λ_max. researchgate.net

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. This method separates components in a mixture, allowing for the quantification of the main compound and any impurities. For research-grade materials, a purity of greater than 95% is typically expected.

Table 1: HPLC Purity Assessment of Benzohydrazide (B10538) Derivatives

Compound Name Purity (%) Retention Time (min) Column Mobile Phase
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide 99.5% 12.3 C18 Acetonitrile/Water Gradient

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a critical procedure for verifying the empirical formula of a newly synthesized compound like this compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally found values are then compared to the theoretically calculated values based on the compound's proposed chemical formula (C₈H₉BrN₂O). A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometric integrity.

For various benzohydrazide derivatives, elemental analysis has been successfully used to confirm their structure. For example, the analysis of N-[(3-bromophenyl) methylidene]-4-(ethylmethylamino) benzhydrazide yielded results that were in close agreement with the calculated percentages. chemijournal.com This confirmation is crucial for ensuring that the correct product has been synthesized before proceeding with further biological or chemical studies. consensus.app

Table 2: Elemental Analysis Data for a Benzohydrazide Derivative

Compound Name Element Calculated (%) Found (%)
N-[(3-bromophenyl) methylidene]-4-(ethylmethylamino) benzhydrazide chemijournal.com C 65.60 64.97
H 5.68 5.45

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, including Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability of this compound and its derivatives. growingscience.com TGA measures the change in mass of a sample as a function of temperature, revealing information about its decomposition temperature and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting point (Tₘ) and glass transition temperature (T₉). researchgate.net

Studies on related D-π-A chromophores have shown decomposition temperatures (defined as 5% weight loss, T₅d) in the range of 335 to 354 °C, indicating good thermal stability. researchgate.net The melting temperatures for these compounds were observed between 136 and 198 °C. researchgate.net For coordination compounds involving Schiff bases derived from hydrazides, TGA/DSC analysis shows that heating in an inert atmosphere leads to the loss of solvent molecules first, followed by the decomposition of the organic ligand. bohrium.com This information is vital for determining the material's suitability for applications where thermal stability is a key requirement. researchgate.net

Table 3: Thermal Properties of Related Chromophores

Property Temperature Range
Decomposition Temperature (T₅d) researchgate.net 335 - 354 °C

Crystallographic Investigations of 3 Bromo 4 Methylbenzohydrazide and Analogues

Single-Crystal X-ray Diffraction: Determination of Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state molecular structure of crystalline compounds. This method has been applied to several analogues of 3-bromo-4-methylbenzohydrazide, typically Schiff base derivatives formed by condensing a benzohydrazide (B10538) with an aldehyde.

For instance, the structures of compounds like N′-(2-bromobenzylidene)-4-methylbenzohydrazide and N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide have been confirmed through this technique. scilit.comnih.gov These analyses reveal that the molecules often adopt an E configuration about the C=N imine double bond, a common feature for this class of hydrazones. scilit.comnih.gov The diffraction data provides precise bond lengths and angles, confirming, for example, that the C=N bond length is consistent with a double bond, while the C8-N2 bond in the hydrazide moiety has a length intermediate between a single and double bond due to electron delocalization. nih.gov In some cases, intramolecular hydrogen bonds, such as an O—H⋯N interaction, are found to be a key factor in stabilizing the observed molecular conformation. nih.gov

Crystal Packing and Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, O—H⋯O, O—H⋯N, C—H⋯O)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the crystal structures of this compound analogues, hydrogen bonding plays a predominant role in defining the architecture.

The most common interaction observed is the intermolecular N—H⋯O hydrogen bond, where the hydrazide N-H group acts as a donor and the carbonyl oxygen atom acts as an acceptor. This interaction frequently links molecules into one-dimensional chains. nih.govasianpubs.org For example, in N′-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, these bonds form C(4) chains that propagate along the c-axis. nih.gov

In addition to the primary N—H⋯O bonds, weaker C—H⋯O interactions are also significant in stabilizing the crystal lattice. scilit.comresearchgate.net When hydroxyl groups are present on the aromatic rings or when the crystal contains solvent molecules like methanol (B129727), O—H⋯O and O—H⋯N hydrogen bonds also contribute to the network. researchgate.net In the methanol solvate of (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide, the solvent molecules are integrated into the structure, forming O—H⋯O and O—H⋯N bonds that link the primary benzohydrazide molecules into chains. researchgate.net These varied hydrogen bonds can create robust, higher-dimensional networks.

Below is a table detailing some of the hydrogen bond geometries observed in related structures.

CompoundD—H···AD-H (Å)H···A (Å)D···A (Å)Angle (°)Ref
(E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvateN1—H1···O30.90(1)2.12(1)2.993(3)166(3) researchgate.net
O3—H3···O10.822.072.831(3)154 researchgate.net
C8—H8···O30.932.563.370(3)146 researchgate.net
(E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazideN1—H1N···O20.862.403.193(3)154 researchgate.net
C8—H8···O20.932.433.240(3)146 researchgate.net

D: Donor atom; A: Acceptor atom

Supramolecular Assembly and C-H···π Interactions

The interplay of hydrogen bonds and other weak interactions leads to the formation of ordered, multi-dimensional supramolecular assemblies. While hydrogen bonds often form one-dimensional chains, these chains can be further organized into two- or three-dimensional structures through other forces. asianpubs.orgresearchgate.net

Dihedral Angle Analysis and Conformational Rigidity

For instance, the dihedral angle in N′-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide is only 3.1(2)°, indicating a nearly co-planar arrangement of the two benzene (B151609) rings. nih.gov A similarly small angle of 4.0(2)° is found in (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide. researchgate.net In contrast, the structure of N′-(2-bromobenzylidene)-4-methylbenzohydrazide exhibits a much larger dihedral angle of 16.1(3)° or 16.31°, suggesting a more twisted conformation likely due to the steric hindrance from the ortho-bromo substituent. scilit.comasianpubs.org This variability demonstrates that while the core hydrazide linker provides some structural rigidity, the molecule can adopt different conformations to optimize its intermolecular interactions within the crystal lattice.

CompoundDihedral Angle (°)Reference
N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide3.1(2) nih.gov
(E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide4.0(2) researchgate.net
(E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide16.1(3) scilit.com
N′-(2-bromobenzylidene)-4-methylbenzohydrazide16.31 asianpubs.org

Crystallographic Parameters: Unit Cell Dimensions and Space Group Analysis

The fundamental crystallographic parameters for a compound include its crystal system, space group, and the dimensions of its unit cell (the basic repeating block of the crystal). These parameters are unique to each crystalline form of a substance. The table below summarizes the crystallographic data for several analogues of this compound, illustrating the variations that arise from changes in molecular structure and packing. The compounds predominantly crystallize in monoclinic or orthorhombic systems.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
N′-(2-bromobenzylidene)-4-methylbenzohydrazideC₁₅H₁₃BrN₂OOrthorhombicPna2₁9.5295(6)11.4154(7)12.5957(8)90 asianpubs.org
N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazideC₁₅H₁₃BrN₂O₂MonoclinicP2₁/c5.8290(15)31.914(3)7.6440(11)91.535(2) nih.gov
(E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvateC₁₅H₁₃BrN₂O₂·CH₃OHMonoclinicP2₁/c13.585(1)6.715(1)18.377(1)104.429(2) researchgate.net

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Methylbenzohydrazide

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational methods in quantum chemical calculations. researchgate.net DFT methods, such as the popular B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net The HF method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. juit.ac.in Both techniques are frequently used to predict various molecular properties, including optimized geometry, electronic structure, and reactivity descriptors. researchgate.net

Theoretical geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For derivatives of 3-Bromo-4-methylbenzohydrazide, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been shown to produce optimized structural parameters (bond lengths and angles) that are in good agreement with experimental data from single-crystal X-ray diffraction. nih.govnih.gov For instance, in a closely related compound, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, the molecule was found to adopt a trans configuration with respect to the C=N double bond. nih.govscilit.com

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative stabilities. acs.org For N-acylhydrazones, a key conformational feature is the orientation around the amide C-N bond, leading to syn and anti conformers. DFT calculations can determine the energy difference between these forms, revealing the most stable conformer. acs.org For example, studies on similar structures have shown that the anti conformer can be more stable than the syn conformer by a tangible energy margin. acs.org

Below is a table showing representative optimized geometric parameters for a benzohydrazide (B10538) derivative, calculated using DFT, which provides insight into the expected structure of the this compound framework.

ParameterBond/AngleCalculated Value (DFT)
Bond LengthC=O~1.25 Å
Bond LengthN-H~1.02 Å
Bond LengthC=N~1.29 Å
Bond AngleO=C-N~122°
Bond AngleC-N-N~118°
Dihedral AngleBenzene (B151609) Ring 1 - Benzene Ring 2~16.1°

Note: The values are approximate and based on data for the closely related analogue (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation. researchgate.netnih.gov For benzohydrazide derivatives, DFT calculations have been used to determine these energy levels. For example, the HOMO-LUMO energy gap for (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide was calculated to be approximately 4.42 eV. nih.gov This value helps in classifying the molecule's reactivity and predicting its behavior in chemical reactions. The HOMO is typically distributed over the benzohydrazide moiety, while the LUMO may be located on other parts of the molecule, indicating the pathway of intramolecular charge transfer. nih.gov

ParameterCalculated Value (eV)Significance
EHOMO~ -6.03Electron-donating ability
ELUMO~ -1.94Electron-accepting ability
Energy Gap (ΔE)~ 4.08 - 4.42Chemical reactivity and stability

Note: The values are based on data for related bromo- and methyl-substituted benzohydrazide derivatives. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map illustrates regions of different electrostatic potential using a color scale. Typically, red indicates regions of high electron density and negative potential (electronegative), which are susceptible to electrophilic attack. nih.govresearchgate.net Blue represents areas of low electron density and positive potential (electropositive), which are prone to nucleophilic attack. nih.gov Green areas denote neutral potential.

For benzohydrazide derivatives, MEP maps calculated at the DFT/B3LYP level show that the most negative potential (red) is concentrated around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interactions and hydrogen bonding. nih.gov The most positive potential (blue) is typically found around the N-H proton of the hydrazide group, indicating its role as a hydrogen bond donor. nih.gov This information is critical for understanding intermolecular interactions, such as those involved in crystal packing and ligand-receptor binding. nih.gov

In molecules containing hydrazone linkages, NBO analysis reveals significant delocalization effects, such as the interaction between the lone pair electrons on the nitrogen and oxygen atoms and the antibonding orbitals (π) of adjacent double bonds (e.g., C=O, C=N). researchgate.net These n → π interactions are characteristic of conjugated systems and play a crucial role in stabilizing the molecular structure and influencing its electronic properties. researchgate.net

Non-Linear Optical (NLO) Properties Prediction (First Hyperpolarizability)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β or β₀) is a key molecular property that determines the second-order NLO response. researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. researchgate.net

Benzohydrazide and its Schiff base derivatives are of interest for NLO applications due to their extended π-conjugated systems and the presence of electron donor and acceptor groups, which facilitate intramolecular charge transfer (ICT). researchgate.netresearchgate.net A low HOMO-LUMO energy gap is often associated with enhanced NLO activity. researchgate.net Calculations on similar Schiff base compounds have shown that they can possess first hyperpolarizability values significantly higher than that of urea, a standard NLO reference material, indicating their potential as effective NLO materials. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. researchgate.net This method is fundamental in drug discovery for understanding binding mechanisms and for the rational design of new therapeutic agents. nih.govresearchgate.net

Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, a lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, was identified through pharmacophore-based virtual screening as a potential inhibitor of the mTOR (mammalian target of rapamycin) kinase, a protein implicated in cancer. nih.govresearchgate.net Molecular docking simulations were used to study the binding interactions of these derivatives within the mTOR active site, helping to rationalize their inhibitory activity and guide structural modifications to improve potency. nih.govresearchgate.net Similarly, other hydrazone derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents. rsc.org

Predictive Modeling for Biological Activities

Computational chemistry and theoretical studies are pivotal in modern drug discovery, enabling the prediction of biological activities and guiding the rational design of new therapeutic agents. For this compound and its derivatives, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore-based virtual screening, and molecular docking have been instrumental in identifying and optimizing their potential as inhibitors of various biological targets.

Research has utilized the this compound scaffold as a basis for developing more complex molecules with specific biological actions. A notable example is the identification of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide as a lead compound for mTOR inhibitors, which are significant in cancer therapy. nih.gov This discovery was facilitated by pharmacophore-based virtual screening, a computational method that identifies essential structural features required for binding to a biological target. nih.govresearchgate.net

QSAR studies are a cornerstone of predictive modeling for this class of compounds. stonybrook.edu These analyses establish a mathematical relationship between the chemical structure of a compound and its biological activity. For acylhydrazone derivatives, QSAR models help to understand how different substituents and structural modifications influence their therapeutic efficacy. stonybrook.edugrafiati.com For example, these models can analyze descriptors related to charge distribution, lipophilicity, and molecular topology to predict the potency of new analogues. rsc.org This approach allows for the rational design of compounds with enhanced activity, such as the development of potent antifungal agents by modifying the acylhydrazone core. stonybrook.edu

Molecular docking simulations provide further insight into the potential biological activity by predicting the binding conformation of a ligand within the active site of a target protein. researchgate.net In the case of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives, molecular docking was used to investigate their binding modes with the mTOR enzyme. nih.govresearchgate.net Such simulations are crucial for understanding the specific molecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and are responsible for the compound's inhibitory action. nih.gov Theoretical methods like Density Functional Theory (DFT) are also employed to analyze the electronic properties of related hydrazone structures, such as the HOMO-LUMO energy gap, which relates to molecular reactivity and can be correlated with biological function. scilit.com

The findings from these predictive models are critical for optimizing lead compounds. For instance, after identifying 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide as an mTOR inhibitor, further structural modifications led to derivatives with significantly improved inhibitory activity against triple-negative breast cancer cells. nih.govresearchgate.net

The table below summarizes the application of predictive modeling in studies involving derivatives of this compound.

Table 1: Predictive Modeling Applications for this compound Derivatives

Computational Method Compound/Derivative Studied Biological Target/Application Key Findings Citations
Pharmacophore-based Virtual Screening 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide mTOR inhibition for Triple-Negative Breast Cancer (TNBC) Identified as a lead compound for developing novel mTOR inhibitors. nih.govresearchgate.net
Molecular Docking 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives mTOR kinase domain Predicted binding modes and key interactions within the active site, guiding structural optimization. nih.govresearchgate.net
QSAR Analysis Aromatic and heteroaromatic N′-(salicylidene)carbohydrazides Antifungal activity (GluCer Synthesis) Enabled rational design and selection of promising compounds for synthesis and biological evaluation. stonybrook.edu
DFT / HOMO-LUMO Analysis (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide Molecular structure and electronic properties Theoretical calculations supported experimental data and determined the energy gap, indicating chemical reactivity. scilit.com

Applications of 3 Bromo 4 Methylbenzohydrazide in Advanced Chemical Research

Role as Versatile Intermediates in Complex Organic Synthesis

3-Bromo-4-methylbenzohydrazide serves as a crucial intermediate in the synthesis of complex organic molecules. smolecule.comlookchem.com Its hydrazide group is particularly reactive and can undergo a variety of chemical transformations, including condensation reactions with aldehydes and ketones to form hydrazones. researchgate.netscispace.com This reactivity is fundamental to the construction of more elaborate molecular architectures.

The presence of both a bromine atom and an aminomethyl group in related structures enhances reactivity in nucleophilic substitution reactions. This dual functionality allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses. For instance, the hydrazide moiety can be transformed into various heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Derivatives of this compound, such as (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, have been identified as lead compounds for further structural modification in drug discovery programs. researchgate.net The ability to readily modify the core structure of this compound makes it an attractive starting point for creating libraries of new compounds with diverse biological activities. Furthermore, the synthesis of various hydrazone derivatives from 4-methylbenzohydrazide (B1294431) highlights the utility of this class of compounds in generating novel molecular frameworks. scispace.com

Design and Development of Novel Chemical Entities with Tailored Properties

The structural framework of this compound provides a versatile platform for the design and development of novel chemical entities with specific, tailored properties. By strategically modifying its structure, researchers can fine-tune the electronic and steric properties of the resulting molecules to achieve desired outcomes in various applications.

A notable example is the development of mTOR inhibitors for cancer therapy. researchgate.netacs.org Starting from a lead compound, (E)-3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, medicinal chemists have been able to design and synthesize derivatives with improved inhibitory activity against the mTOR enzyme. researchgate.net This process often involves creating a series of analogues where different substituents are introduced to probe the structure-activity relationship (SAR).

The bromine atom on the benzene (B151609) ring plays a significant role in influencing the compound's interaction with biological targets. smolecule.com This has been observed in studies of similar bromo-substituted benzohydrazide (B10538) derivatives. The ability to form stable chelate complexes with transition metals is another key feature that can be exploited to design new compounds with specific catalytic or biological functions. researchgate.net The development of hydrazide-hydrazones as potential antituberculosis agents further illustrates the potential of this chemical scaffold in medicinal chemistry. researchgate.net

Coordination Chemistry: Ligand Synthesis for Metal Complexes

In the field of coordination chemistry, this compound and its derivatives are valuable as ligands for the synthesis of metal complexes. iucr.org The hydrazide group can act as a polydentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. researchgate.netvulcanchem.com This ability to form stable complexes with a variety of transition metals opens up possibilities for creating new materials with interesting magnetic, optical, or catalytic properties.

For instance, hydrazone derivatives of 4-methylbenzohydrazide have been used to synthesize oxovanadium(V) complexes. figshare.comtandfonline.com These studies demonstrate that the ligand can coordinate to the metal center in a tridentate fashion. The resulting metal complexes often exhibit distinct geometries and electronic properties compared to the free ligand. figshare.com

The presence of the bromine atom can also influence the properties of the resulting metal complexes, potentially enhancing their catalytic activity or biological efficacy. nih.gov The synthesis of Schiff base ligands and their metal complexes is a well-established area of research, and this compound provides a useful building block for creating new and functional coordination compounds. iucr.org Research has shown that hydrazone-based Schiff base ligands are of interest due to their ease of synthesis and wide applications in coordination chemistry. bohrium.com

Applications in Catalysis and Materials Science

The applications of this compound and its derivatives extend into the realms of catalysis and materials science. vulcanchem.comsigmaaldrich.com The metal complexes derived from these ligands can function as catalysts in various organic transformations. For example, dioxomolybdenum(VI) complexes with hydrazone ligands have shown catalytic activity in sulfoxidation reactions. researchgate.net Similarly, oxovanadium(V) complexes have been investigated for their catalytic properties. acs.org

The bromine atom can impart specific properties to materials, such as in the development of metal-organic frameworks (MOFs) or luminescent materials, by leveraging the heavy atom effect. vulcanchem.com The structural versatility of this compound allows for the creation of a wide range of derivatives that can be incorporated into polymeric materials or used as building blocks for supramolecular assemblies. acs.org

Furthermore, related bromo-substituted compounds are utilized as intermediates in the development of agrochemicals and in materials science research. lookchem.com This highlights the broader potential of this chemical class in creating functional materials with practical applications.

Analytical Chemistry Applications

While direct applications of this compound in analytical chemistry are not extensively documented in the provided search results, the inherent properties of hydrazones suggest potential utility in this field. Hydrazones, which can be readily formed from this compound, are known to be used in chemical analysis. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4-methylbenzohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via hydrazinolysis of the corresponding ester or acyl chloride. For example, reacting 3-bromo-4-methylbenzoic acid with thionyl chloride to form the acyl chloride, followed by treatment with hydrazine hydrate. Reaction parameters such as temperature (maintained at 0–5°C during acyl chloride formation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine) critically affect purity and yield. Solvent choice (e.g., ethanol or THF) also impacts crystallization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for bromo-substituted benzene) and hydrazide NH signals (δ 8.5–9.5 ppm).
  • FT-IR : Confirms N–H stretches (3200–3300 cm⁻¹) and carbonyl (C=O) vibrations (~1640 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 229.08 (C₈H₉BrN₂O) with bromine isotope patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent bromine release. Toxicity data are limited, so treat as a potential irritant and follow protocols for analogous brominated hydrazides .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via SHELX suite) provides unambiguous confirmation of molecular geometry. For example, hydrogen bonding networks (N–H⋯O interactions) and torsion angles can differentiate between keto-hydrazide and enol-tautomeric forms. Pair SC-XRD with DFT-optimized structures (e.g., Gaussian/B3LYP/6-311++G**) to validate computational models against experimental data .

Q. What strategies optimize the crystallization of this compound for high-resolution structural studies?

  • Methodological Answer : Use slow evaporation in polar aprotic solvents (e.g., DMF:water 3:1 v/v) at 4°C. Seed crystals or gradient cooling (1°C/hour) improves lattice formation. For twinned crystals, employ SHELXD for structure solution and OLEX2 for visualization. Monitor lattice energy via PLATON to assess packing efficiency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., M06-2X/def2-TZVP) evaluate electrophilic centers via Fukui indices. The bromine atom (f⁻ ≈ 0.15) and carbonyl carbon (f⁺ ≈ 0.12) are key reactive sites. Solvent effects (PCM model) and transition-state analysis (IRC) further predict regioselectivity in reactions with amines or thiols .

Q. What analytical approaches reconcile discrepancies between experimental and theoretical spectral data?

  • Methodological Answer : Combine variable-temperature NMR to detect dynamic processes (e.g., tautomerism) with DOSY experiments to assess aggregation. For IR, compare experimental bands with scaled (0.96–0.98 factor) DFT vibrational frequencies. Use Bland-Altman plots for systematic bias analysis in spectral assignments .

Q. How can this compound be functionalized for targeted bioactivity studies?

  • Methodological Answer :

  • Schiff Base Formation : React with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol under reflux to form hydrazone derivatives.
  • Metal Complexation : Use Cu(II) or Zn(II) salts in methanol to generate chelates; characterize via UV-Vis (d-d transitions) and EPR.
  • Biological Screening : Assess antimicrobial activity via microbroth dilution (MIC assays) against S. aureus and E. coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.